N-(3-chloro-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
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Description
N-(3-chloro-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
One study detailed the synthesis of novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities. This research aimed at discovering safer non-steroidal anti-inflammatory drugs (NSAIDs) through experimental animal studies. The synthesized compounds demonstrated significant peripheral and central analgesic effects, with some compounds showing maximum inhibition in paw edema volume, indicating their potential as effective anti-inflammatory agents (Husain et al., 2017).
Chemical Synthesis and Reactivity
Another segment of research focuses on the synthesis methods of 3-oxo-N-(pyridin-2-yl)butanamide compounds and related structures, exploring their reactivity and synthetic importance. These studies provide insights into the preparation of heterocyclic compounds, highlighting the versatility of these chemical structures in synthesizing precursors for further pharmaceutical development (Fadda et al., 2015).
Antimicrobial Evaluation
Research on new pyridine-based heterocycles, incorporating a pyridine-2-ylcarboxamido moiety, describes the synthesis of pyridazine, 2(3H)-1,3,4-thiadiazole, and pyrazole derivatives. Selected compounds from this synthesis were subjected to antimicrobial evaluation, showing moderate activity against various pathogens. This underscores the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2010).
Structural Analysis and Theoretical Studies
A study on the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of a pyridazine analog highlighted its pharmaceutical importance. Such comprehensive structural and theoretical analyses are critical in understanding the chemical behavior and potential pharmacological applications of these compounds (Sallam et al., 2021).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-8-10-17(11-9-15)20-12-13-22(28)26(25-20)14-4-7-21(27)24-19-6-3-5-18(23)16(19)2/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQBWWHPMJHJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.